Ethyl 2,6-dimethyl-3-fluorobenzoate
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Overview
Description
Ethyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2,6 on the benzene ring are replaced by a fluorine atom and methyl groups, respectively. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-fluoro-2,6-dimethylbenzoate may involve more efficient and scalable processes. One such method could be the direct fluorination of ethyl 2,6-dimethylbenzoate using a fluorinating agent like Selectfluor. This method allows for the selective introduction of the fluorine atom at the desired position on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2,6-dimethylbenzoic acid.
Reduction: 3-fluoro-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: Fluorinated compounds like ethyl 3-fluoro-2,6-dimethylbenzoate are often used in drug discovery and development due to their unique properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atom can enhance the binding affinity of the compound to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
Ethyl 3-fluoro-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,6-dimethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 3-chloro-2,6-dimethylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different chemical behavior and applications.
Ethyl 3-bromo-2,6-dimethylbenzoate: Contains a bromine atom, which can also affect the compound’s reactivity and interactions.
The uniqueness of ethyl 3-fluoro-2,6-dimethylbenzoate lies in the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 3-fluoro-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4H2,1-3H3 |
InChI Key |
TWCOBTVSKQWOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)C |
Origin of Product |
United States |
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